molecular formula C14H21NO4 B2729365 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide CAS No. 2310147-76-1

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide

Cat. No.: B2729365
CAS No.: 2310147-76-1
M. Wt: 267.325
InChI Key: MCFFVYLAGYRCLZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide typically involves several steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, undergoes a series of reactions to introduce the hydroxyethyl group at the 3-position. This can be achieved through a Friedel-Crafts alkylation followed by oxidation.

    Tetrahydropyran Ring Formation: The hydroxyethyl-substituted furan is then reacted with a suitable precursor to form the tetrahydropyran ring. This step may involve a cyclization reaction under acidic or basic conditions.

    Amide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxygenated derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity. The presence of the furan ring and the carboxamide group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various enzymes or receptors, making it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The furan ring and the carboxamide group are likely to play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide is unique due to the specific arrangement of its functional groups. The combination of the furan ring, hydroxyethyl group, and carboxamide group provides a unique set of chemical properties and potential reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-9-7-12(10(2)19-9)13(16)8-15-14(17)11-3-5-18-6-4-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFVYLAGYRCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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